2-[4-[1-[(4-Nitrophenyl)methyl]piperidin-4-yl]piperazin-1-yl]ethanol;oxalic acid
Description
2-[4-[1-[(4-Nitrophenyl)methyl]piperidin-4-yl]piperazin-1-yl]ethanol;oxalic acid is a complex organic compound that combines a piperidine and piperazine moiety with a nitrophenyl group and an ethanol side chain
Properties
IUPAC Name |
2-[4-[1-[(4-nitrophenyl)methyl]piperidin-4-yl]piperazin-1-yl]ethanol;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O3.C2H2O4/c23-14-13-19-9-11-21(12-10-19)17-5-7-20(8-6-17)15-16-1-3-18(4-2-16)22(24)25;3-1(4)2(5)6/h1-4,17,23H,5-15H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQXSBQYYUKTDBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)CCO)CC3=CC=C(C=C3)[N+](=O)[O-].C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[1-[(4-Nitrophenyl)methyl]piperidin-4-yl]piperazin-1-yl]ethanol typically involves multiple steps:
Formation of the piperidine and piperazine rings: These can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the nitrophenyl group: This step often involves a nucleophilic substitution reaction where a nitrophenyl halide reacts with a piperidine derivative.
Introduction of the ethanol side chain: This can be achieved through alkylation reactions where an ethanol derivative is introduced to the piperazine ring.
Formation of the oxalic acid salt: The final compound is often converted to its oxalic acid salt form to enhance its stability and solubility.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol side chain, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can target the nitrophenyl group, converting it to an amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted piperidine and piperazine derivatives.
Scientific Research Applications
2-[4-[1-[(4-Nitrophenyl)methyl]piperidin-4-yl]piperazin-1-yl]ethanol;oxalic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in various binding interactions, while the piperidine and piperazine rings can modulate the compound’s overall conformation and binding affinity. The ethanol side chain may also play a role in the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenylpiperazine: Shares the nitrophenyl and piperazine moieties but lacks the piperidine ring and ethanol side chain.
Piperidine derivatives: Compounds like piperidine-4-carboxylic acid share the piperidine ring but differ in other structural features.
Piperazine derivatives: Compounds such as 1-(4-nitrophenyl)piperazine share the piperazine and nitrophenyl groups but lack the piperidine ring and ethanol side chain.
Uniqueness
The uniqueness of 2-[4-[1-[(4-Nitrophenyl)methyl]piperidin-4-yl]piperazin-1-yl]ethanol;oxalic acid lies in its combination of structural features, which confer specific chemical and biological properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
